molecular formula C8H10N4 B13540436 1H-Benzimidazole-6-methanamine, 2-amino-

1H-Benzimidazole-6-methanamine, 2-amino-

Cat. No.: B13540436
M. Wt: 162.19 g/mol
InChI Key: WOLZVGSTWRXXIS-UHFFFAOYSA-N
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Description

1H-Benzimidazole-6-methanamine, 2-amino- is a heterocyclic aromatic organic compound. It consists of a benzimidazole ring, which is a fusion of benzene and imidazole rings, with an amino group attached to the sixth position of the methanamine side chain. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-6-methanamine, 2-amino- can be synthesized through several methodsAnother method includes the cyclization of amido-nitriles under mild reaction conditions, which allows for the inclusion of various functional groups .

Industrial Production Methods: Industrial production of 1H-Benzimidazole-6-methanamine, 2-amino- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-6-methanamine, 2-amino- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole derivatives with different functional groups, while substitution reactions can yield a variety of substituted benzimidazoles .

Scientific Research Applications

1H-Benzimidazole-6-methanamine, 2-amino- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-6-methanamine, 2-amino- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it can inhibit the growth of microorganisms by interfering with their metabolic pathways .

Comparison with Similar Compounds

1H-Benzimidazole-6-methanamine, 2-amino- is unique due to its specific structure and functional groups. Similar compounds include:

These similar compounds share some biological activities but differ in their specific applications and effectiveness.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

6-(aminomethyl)-1H-benzimidazol-2-amine

InChI

InChI=1S/C8H10N4/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,4,9H2,(H3,10,11,12)

InChI Key

WOLZVGSTWRXXIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN)NC(=N2)N

Origin of Product

United States

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